molecular formula C16H11N3O B15065574 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one CAS No. 178114-20-0

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one

Cat. No.: B15065574
CAS No.: 178114-20-0
M. Wt: 261.28 g/mol
InChI Key: DSZWRMGQFILGCQ-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one is a tricyclic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. This compound belongs to the pyrazoloquinazoline family, a scaffold known for its diverse biological activities and presence in various pharmacologically active agents. Scientific studies have specifically identified this compound and its close analogues as being investigated for their role as human A3 adenosine receptor (AR) antagonists . In binding assays, such derivatives have shown good affinity and high selectivity for the A3 receptor subtype, making them valuable chemical tools for probing adenosine receptor function and signaling pathways in neurological and inflammatory research . The core pyrazoloquinazoline structure is structurally related to other well-studied systems like the indenoisoquinolines, which are known to interact with biological targets such as Topoisomerase I . The presence of the phenyl substituent at the 2-position and the specific isomeric arrangement of the heterocyclic ring system are critical features that influence its binding affinity and selectivity profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are strongly advised to consult the relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

CAS No.

178114-20-0

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-6H-pyrazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C16H11N3O/c20-16-17-13-9-5-4-8-12(13)15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,20)

InChI Key

DSZWRMGQFILGCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization to form the pyrazoloquinazoline core. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium phosphate, and the reaction mixture is refluxed in a suitable solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazoloquinazoline and tetrazoloquinazoline families share structural similarities but differ in biological activity due to heteroatom arrangements and substituent effects. Below is a detailed comparison:

Table 2: Physicochemical and Pharmacological Properties

Compound Name Melting Point (°C) Molecular Formula Key Pharmacological Data
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one Not reported C₁₅H₁₁N₃O DNA binding confirmed via fluorescence quenching; cytotoxic in vitro .
Tetrazolo[1,5-C]quinazolin-5(6H)-one (3.1) 295–297 C₁₀H₆N₆O ED₅₀ = 50 mg/kg in hypoglycemic models; LC-MS m/z = 233 [M+H]⁺ .
6-Methyltetrazolo[1,5-C]quinazolin-5(6H)-one 217–219 C₁₁H₈N₆O Actoprotective ED₅₀ = 50 mg/kg; increases swimming duration in rats .
9-Bromo-[1,2,4]triazolo[1,5-C]quinazolin-5(6H)-one 166–168 C₉H₅BrN₄O PDE1B inhibition (IC₅₀ = 0.5 μM); tested in leukemia and colon cancer models .
7-Methyltetrazolo[1,5-C]quinazolin-5(6H)-one 265–267 C₁₁H₈N₆O Moderate hypoglycemic activity; LC-MS m/z = 247 [M+H]⁺ .

Mechanistic and Therapeutic Insights

  • Anticancer Activity: While this compound targets Top1 and DNA, tetrazoloquinazolinones (e.g., 6-N-R derivatives) show broader anticancer activity against leukemia, colon, and breast cancers at 10 μM . The bromo-triazolo derivative (9-Bromo-[1,2,4]triazolo[1,5-C]quinazolin-5(6H)-one) inhibits PDE1B, a target in neurodegenerative and cancer therapies .
  • Hypoglycemic Activity : Tetrazolo[1,5-C]quinazolin-5(6H)-one (3.1) outperforms reference drugs by enhancing insulin sensitivity, likely via PPAR-γ or DPP-4 modulation .

Biological Activity

2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its role as a potential inhibitor of topoisomerase I (Top1), interaction with DNA, and its implications in various therapeutic applications.

Topoisomerase I Inhibition

Topoisomerases are essential enzymes that manage DNA supercoiling and are critical for DNA replication and transcription. Inhibitors of Top1 have garnered attention for their potential as anticancer agents. Research has shown that this compound derivatives exhibit promising Top1 inhibitory activity.

Key Findings:

  • Structure-Activity Relationship (SAR): A series of derivatives were synthesized, with varying substituents at the 2- and 3-positions and protonable side chains at the 4- or 5-positions. The most potent compounds showed cleavage patterns similar to established Top1 inhibitors like camptothecin (CPT) .
  • Potency Ranking: Compounds were evaluated for their ability to induce Top1-mediated DNA cleavage. A semi-quantitative ranking system categorized their activities from non-active to equivalent to known inhibitors .
CompoundActivity LevelCleavage Sites
10None
2+Few
26++++Equivalent to CPT

DNA Interaction Studies

The interaction between this compound and DNA has been explored using multi-spectroscopic techniques. These studies indicate that the compound can intercalate into DNA, which is a crucial mechanism for its inhibitory action against Top1.

Spectroscopic Findings:

  • Fluorescence and Circular Dichroism: These techniques demonstrated that the compound binds to DNA, leading to conformational changes that suggest intercalation.
  • Binding Affinity: The binding constant values indicate a strong interaction with DNA, which correlates with its biological activity as a Top1 inhibitor .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity: In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis through the activation of the caspase pathway.
  • Neuropharmacological Effects: Some derivatives have been investigated for their activity on GABA_A receptors, showing potential anxiolytic effects. The binding affinity was measured with Ki values indicating moderate receptor recognition .
  • Thrombin Inhibition: Recent research has explored its role as a thrombin inhibitor, with some derivatives demonstrating nanomolar potency against thrombin, highlighting its versatility as a therapeutic agent .

Q & A

Q. What are the standard synthetic protocols for 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one?

The synthesis typically involves copper-catalyzed cascade reactions under nitrogen. For example, methyl 2-bromobenzoate reacts with 1H-pyrazol-5-amine in the presence of Cs₂CO₃ and CuI in water at 100°C, yielding the target compound with ≥95% purity after column chromatography . Alternative methods include N-alkylation of the quinazoline core using sodium hydride in DMF and halogen derivatives .

Q. What analytical techniques confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : Distinct aromatic proton signals (e.g., H-10 at 8.19–8.46 ppm, H-9 at 7.71–7.95 ppm) and carbon shifts confirm the fused heterocyclic structure .
  • HRMS : Molecular ion peaks (e.g., m/z 186.0674 [M+H]+ for C₁₀H₈N₃O) validate the molecular formula .
  • Combustion analysis : Ensures purity ≥95% .

Q. What in vitro models are used to evaluate its anticancer activity?

Anticancer screening involves testing against 60 cell lines across nine cancer types (e.g., leukemia, melanoma, lung, colon) at 10 μM. Activity is reported as growth inhibition percentages, with renal (UO-31) and leukemia (RPMI-8226) cell lines showing high sensitivity .

Advanced Research Questions

Q. How do structural modifications at position 6 influence Topoisomerase I (Top1) inhibition?

Introducing protonable side chains (e.g., N,N-dialkylaminoalkoxy groups) or substituted phenyl rings enhances Top1 binding. Docking studies reveal that substituents at position 6 stabilize interactions with the Top1-DNA complex, mimicking indenoisoquinoline inhibitors. For example, derivatives with 3-phenyl or 2-aryl groups exhibit cleavage patterns similar to camptothecins .

Q. How can researchers resolve unexpected quinazoline ring cleavage during N-alkylation?

Alkylation with chloroacetamides may lead to ring cleavage due to competitive reactivity. Mitigation strategies include:

  • Using tertiary amides (e.g., morpholino derivatives) to avoid NH proton interference .
  • Optimizing reaction conditions (e.g., reducing temperature, avoiding strong bases like NaH) to prevent hydrolysis .

Q. What methodological optimizations improve yield in copper-catalyzed syntheses?

Key parameters include:

  • Catalyst loading : 20–30 mol% CeCl₃·7H₂O increases yield to 75% in cyclization reactions .
  • Solvent system : Water-mediated reactions reduce side products, achieving ≥80% selectivity for pyrazoloquinazoline derivatives .
  • Temperature : Reflux conditions (100°C) under nitrogen enhance reaction efficiency .

Q. How should researchers address discrepancies in biological activity across cell lines?

Variations in inhibition (e.g., 33.55% in UO-31 vs. 34.36% in RPMI-8226) may arise from cell-specific uptake mechanisms or metabolic stability. Solutions include:

  • Conducting pharmacokinetic studies (e.g., plasma stability assays).
  • Modifying substituents (e.g., fluorophenyl groups) to enhance membrane permeability .

Data Analysis & Experimental Design

Q. How is SAR data rationalized for Top1 inhibitors?

Advanced docking protocols model interactions between substituents (e.g., 2-phenyl groups) and Top1 residues (e.g., Asn722, Arg364). Hydrophobic interactions and hydrogen bonding with DNA base pairs are critical for stabilizing the ternary complex .

Q. What strategies validate molecular docking predictions for antiviral activity?

Docking against COVID-19 main protease (Mpro) identifies hydrogen bonds with key residues (e.g., CYS145, GLY143). Experimental validation involves synthesizing derivatives with halogen substituents (e.g., Cl, Br) and testing IC₅₀ values in viral replication assays .

Q. How to optimize selectivity for cancer vs. non-cancer cell lines?

Structure-activity relationship (SAR) studies prioritize substituents with low toxicity profiles. For example, acetamide derivatives (e.g., compound 5.3) show selective inhibition for renal cancer cells (UO-31) over non-malignant lines, likely due to upregulated target proteins in tumor microenvironments .

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